

An In-depth Technical Guide to Bromofluorobenzaldehyde Isomers (C₇H₄BrFO)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-fluorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal isomers of the chemical formula C₇H₄BrFO, focusing on the bromofluorobenzaldehyde series. These halogenated aromatic aldehydes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details their IUPAC nomenclature, physicochemical properties, synthesis protocols, and potential biological activities, offering a valuable resource for professionals in chemical and biomedical research.

IUPAC Nomenclature and Structural Isomers

The molecular formula C₇H₄BrFO most commonly corresponds to a benzaldehyde scaffold substituted with one bromine and one fluorine atom. The relative positions of the bromo, fluoro, and formyl groups on the benzene ring give rise to several structural isomers. The most frequently encountered and commercially available isomers are:

- 2-Bromo-3-fluorobenzaldehyde
- 3-Bromo-4-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
- 5-Bromo-2-fluorobenzaldehyde

Physicochemical and Spectroscopic Data

The quantitative data for the primary bromofluorobenzaldehyde isomers are summarized in the tables below for easy comparison. This data is essential for their identification, characterization, and application in synthesis.

Table 1: Physical Properties of Bromofluorobenzaldehyde Isomers

IUPAC Name	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C/mmHg)
2-Bromo-3-fluorobenzaldehyde	149947-15-9	203.01	N/A	N/A
3-Bromo-4-fluorobenzaldehyde	77771-02-9	203.01	31-33	138-139 / 2.5
4-Bromo-2-fluorobenzaldehyde	57848-46-1	203.01	58-62 ^[1]	42 / 19 ^[1]
5-Bromo-2-fluorobenzaldehyde	93777-26-5	203.01	N/A	230

Table 2: Spectroscopic Data for Bromofluorobenzaldehyde Isomers

IUPAC Name	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
3-Bromo-4-fluorobenzaldehyde	9.92 (d, J = 1.8 Hz, 1H), 7.72 (t, J = 7.2 Hz, 1H), 7.60 – 7.45 (m, 2H)	189.77, 160.71, 158.21, 137.20, 134.44, 126.39, 116.71, 116.50, 116.15, 115.92
4-Bromo-2-fluorobenzaldehyde	10.3 (s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 7.5 (t, 1H)	187.5 (d, J=4.1 Hz), 163.4 (d, J=262.0 Hz), 133.0 (d, J=3.0 Hz), 130.2, 128.5 (d, J=13.1 Hz), 126.7 (d, J=4.1 Hz), 116.8 (d, J=23.1 Hz)
5-Bromo-2-fluorobenzaldehyde	10.3 (s, 1H), 8.1 (d, 1H), 7.7 (m, 1H), 7.2 (t, 1H)	187.5 (d, J=5.5 Hz), 162.1 (d, J=255.0 Hz), 136.9 (d, J=8.9 Hz), 131.5, 125.1 (d, J=23.6 Hz), 119.5 (d, J=4.1 Hz), 117.2 (d, J=22.0 Hz)

Note: NMR data is typically recorded in CDCl₃ and chemical shifts are referenced to TMS. The provided data is a compilation from available literature and may vary slightly based on experimental conditions.

Experimental Protocols: Synthesis of Isomers

The following sections provide detailed methodologies for the synthesis of key bromofluorobenzaldehyde isomers.

Synthesis of 3-Bromo-4-fluorobenzaldehyde

A common method for the synthesis of 3-bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde.^[2]

Materials:

- 4-fluorobenzaldehyde
- Dichloromethane

- Sodium bromide
- 35% Hydrochloric acid
- 8% Sodium hypochlorite aqueous solution

Procedure:

- Dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A.
[2]
- In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and then add 100 mL of 35% hydrochloric acid while stirring to create solution B.[2]
- Mix solutions A and B at a temperature of 20-25 °C.[2]
- Introduce ultrasonic waves to the mixture and begin dropwise addition of 1.02 moles of an 8% sodium hypochlorite aqueous solution over 1 hour with continuous stirring.[2]
- After the addition is complete, continue ultrasonic treatment and stirring at the same temperature.
- Allow the mixture to stand for phase separation.
- Separate the dichloromethane phase and wash it until neutral, then dry and remove the solvent to obtain the crude product.[2]
- The crude product can be purified by bulk melting crystallization at 31 °C to yield the pure 3-bromo-4-fluorobenzaldehyde.[2]

Synthesis of 5-Bromo-2-fluorobenzaldehyde

This isomer can be synthesized via the electrophilic bromination of 2-fluorobenzaldehyde.

Materials:

- 2-fluorobenzaldehyde
- N-Bromosuccinimide (NBS)

- Aluminum trichloride (catalyst)
- Dichloromethane

Procedure:

- The reaction is typically carried out in a solvent such as dichloromethane.
- The reaction may be catalyzed by a Lewis acid like aluminum trichloride.[3]
- The process generally involves maintaining a low temperature initially before allowing the reaction to proceed at room temperature.[3]

An alternative described method involves the following:

Materials:

- 1-bromo-4-fluorobenzene
- N,N-diisopropylamine
- n-Butyllithium (n-BuLi) in hexane
- Tetrahydrofuran (THF)
- Methyl formate

Procedure:

- To a solution of N,N-diisopropylamine (1.1 eq) in dry THF at -78°C, add n-BuLi (1.2 eq).[4]
- Stir the mixture for 30 minutes, then add 1-bromo-4-fluorobenzene (1 eq) in dry THF.[4]
- Stir the resulting mixture at -78°C for 2 hours.[4]
- Add methyl formate (1.1 eq) and stir for an additional 30 minutes at -78°C.[4]
- Allow the reaction to warm to room temperature and stir for another hour.[4]

- Dilute the reaction with water and extract the aqueous layer with ethyl acetate.[4]
- Combine the organic extracts, wash with brine, dry over sodium sulfate, filter, and evaporate the solvent.[4]
- Purify the residue by column chromatography to obtain 5-bromo-2-fluorobenzaldehyde.[4]

Biological Activity and Signaling Pathways

Substituted benzaldehydes are a class of compounds with diverse and significant biological activities. While specific data on the C₇H₄BrFO isomers is emerging, the broader class of benzaldehyde derivatives has been shown to possess anti-inflammatory and anti-cancer properties.

Anti-Inflammatory and Antioxidant Potential

Halogenated aromatic compounds have demonstrated antioxidative and anti-inflammatory activities.[5] Studies on related benzaldehyde derivatives have shown that they can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂). This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines, including TNF- α , IL-6, and IL-1 β . [6][7]

The underlying mechanism for these anti-inflammatory effects often involves the modulation of key signaling pathways. Benzaldehyde derivatives have been shown to inactivate the NF- κ B pathway by preventing the phosphorylation of I κ B.[6] Additionally, they can inhibit the phosphorylation of ERK and p38 in the MAPK signaling pathway.[7][8]

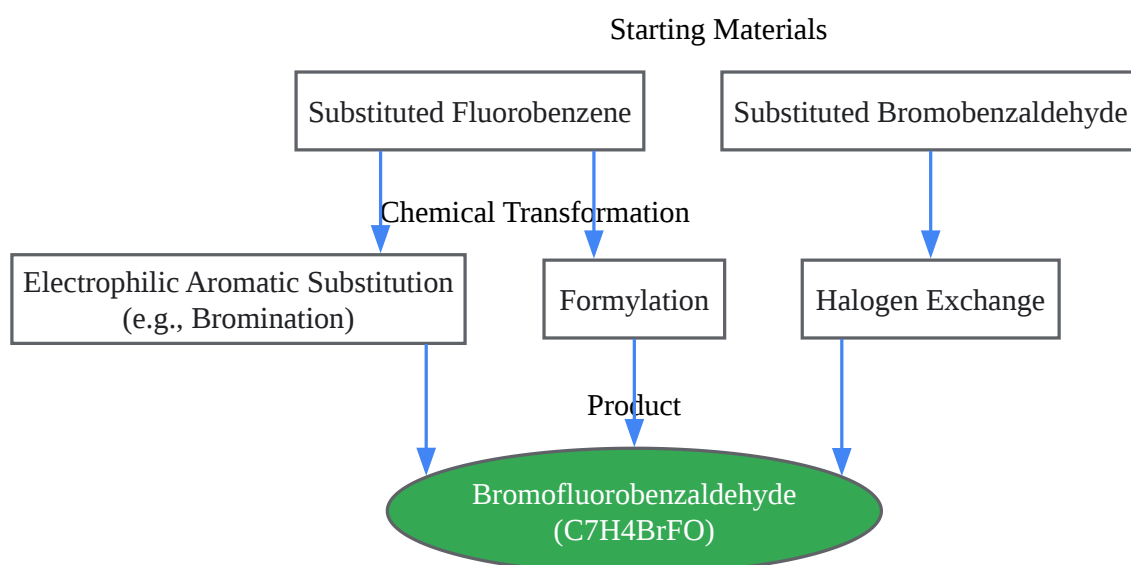
Anti-Cancer Activity

Benzaldehyde and its derivatives have been investigated as potential anti-cancer agents.[9] They have been shown to inhibit the growth of various cancer cell lines and can overcome treatment resistance.[9][10] A key mechanism of action is the targeting of the 14-3-3 ζ protein, which disrupts its interaction with client proteins involved in cell survival and proliferation, such as c-Raf and STAT3.[10][11] This interference leads to the suppression of downstream signaling pathways like mTOR and ERK.[10]

A significant finding is the ability of benzaldehyde to suppress epithelial-mesenchymal plasticity (EMP), a process that contributes to cancer metastasis and treatment resistance.[9][12] This is achieved by targeting the interaction between 14-3-3 ζ and a phosphorylated form of histone H3 (H3S28ph).[9][10]

Mandatory Visualizations

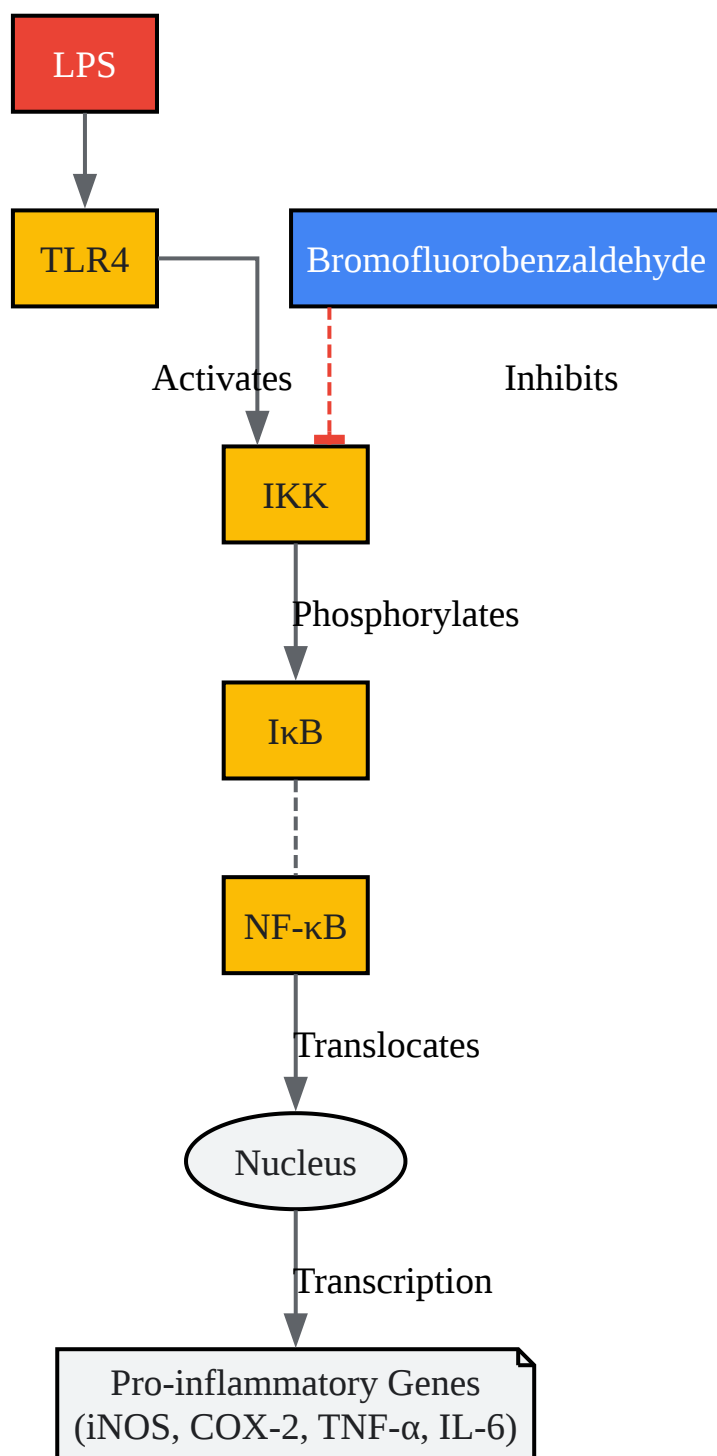
General Synthetic Workflow for Bromofluorobenzaldehydes



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Caption: General synthetic routes to bromofluorobenzaldehydes.

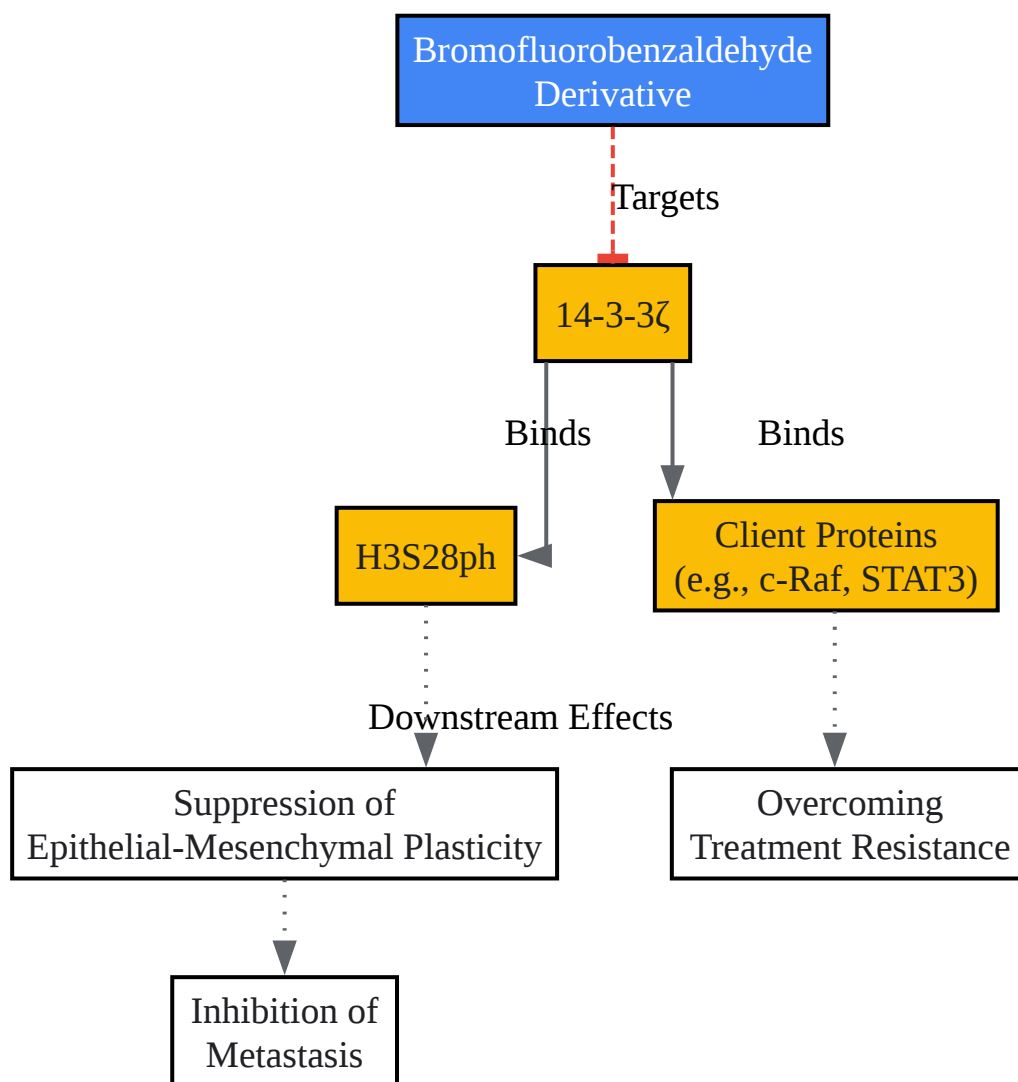
Proposed Anti-Inflammatory Signaling Pathway



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Caption: Proposed inhibition of the NF-κB signaling pathway.

Proposed Anti-Cancer Signaling Pathway



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Caption: Proposed mechanism of anti-cancer activity.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Bromofluorobenzaldehyde Isomers (C₇H₄BrFO)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121081#iupac-name-for-c7h4brfo]

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